molecular formula C13H21NO5 B1600947 N-Benzyl-D-glucamine CAS No. 74410-48-3

N-Benzyl-D-glucamine

Cat. No.: B1600947
CAS No.: 74410-48-3
M. Wt: 271.31 g/mol
InChI Key: GXNAHMSFQNFFSO-UMSGYPCISA-N
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Description

N-Benzyl-D-glucamine is an organic compound that belongs to the class of hexoses, which are monosaccharides containing six carbon atoms. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research and industry.

Scientific Research Applications

N-Benzyl-D-glucamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Benzyl-D-glucamine involves the reaction of D-glucamine with benzyl chloride under basic conditions. The reaction typically takes place in an aqueous or alcoholic medium, with sodium hydroxide or potassium hydroxide as the base. The reaction is carried out at elevated temperatures to facilitate the formation of the N-benzyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-D-glucamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Mechanism of Action

The mechanism of action of N-Benzyl-D-glucamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal from the body. This property is particularly useful in the treatment of metal poisoning and in industrial applications for water purification .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-D-glucamine is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the benzyl group plays a crucial role in the compound’s functionality.

Properties

IUPAC Name

(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNAHMSFQNFFSO-UMSGYPCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264564
Record name 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74410-48-3
Record name 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74410-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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